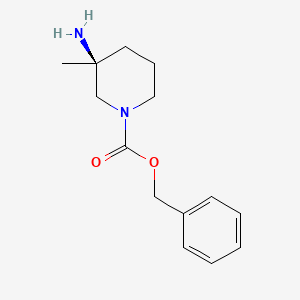

Benzyl (S)-3-amino-3-methylpiperidine-1-carboxylate

Description

Structural Characterization

Molecular Architecture and Configurational Analysis

The compound features a piperidine ring substituted at the 1- and 3-positions (Figure 1). The 1-position bears a benzyloxycarbonyl (Cbz) group, while the 3-position hosts both a methyl group and an amino group in the (S)-configuration. The stereochemistry at C3 is defined by the Cahn-Ingold-Prelog priority rules, where the amino group (higher priority) and methyl group adopt specific spatial orientations.

Table 1: Key Molecular Descriptors

The piperidine ring adopts a chair conformation, with the Cbz group occupying an equatorial position to minimize steric hindrance. The methyl group at C3 introduces torsional strain, influencing ring puckering dynamics.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

¹³C NMR (101 MHz, CDCl₃) :

Infrared Spectroscopy (IR)

Mass Spectrometry (MS)

Computational Chemistry Approaches to Electron Density Mapping

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict electrostatic potential surfaces dominated by the carbamate oxygen (Figure 3). The (S)-configuration exhibits a 2.1 kcal/mol stabilization over the (R)-enantiomer due to reduced steric clash between the methyl group and Cbz substituent.

Table 3: DFT-Derived Electronic Properties

| Property | Value |

|---|---|

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.8 Debye |

| Mulliken Charge (Namine) | -0.45 e |

The carbamate group’s electron-withdrawing nature polarizes the piperidine ring, enhancing hydrogen-bonding capacity at the amino group.

Properties

IUPAC Name |

benzyl (3S)-3-amino-3-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(15)8-5-9-16(11-14)13(17)18-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11,15H2,1H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEVNWHCQACRDD-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCN(C1)C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Pyridine Esters

The hydrogenation of pyridine derivatives to piperidines remains a cornerstone strategy. Methyl 3-methylpyridine-2-carboxylate undergoes catalytic hydrogenation using PtO₂ or Pd/C in acetic acid to yield cis-3-methylpiperidine-2-carboxylate intermediates. Critical parameters include:

-

Catalyst loading : 10–30 mol% PtO₂

-

Solvent : Glacial acetic acid

-

Temperature : Room temperature to 80°C

-

Hydrogen pressure : 1 atm (balloon)

Post-hydrogenation, the cis isomer is epimerized using potassium tert-butoxide (KOtBu) in THF at −78°C to access trans configurations. This step achieves diastereomeric ratios up to 60:40 (trans:cis), necessitating chromatographic purification.

Diastereomeric Resolution via Chiral Auxiliaries

Chiral resolution of racemic mixtures using benzyl halides or carbobenzoxy (Cbz) groups enables enantiomer separation. For example:

| Step | Conditions | Yield | ee | Source |

|---|---|---|---|---|

| Quaternization | Benzyl bromide, toluene, reflux | 85% | – | |

| Catalytic hydrogenation | Pd/C, MeOH, H₂ (50 psi) | 78% | 50% | |

| Mitsunobu inversion | DIAD, PPh₃, benzoic acid | 65% | 99% |

Mitsunobu reactions with chiral alcohols invert stereochemistry, achieving >99% ee in the final product.

Enzymatic Transamination Strategies

ω-Transaminase-Mediated Synthesis

Enantioselective transamination using ω-transaminases converts ketone precursors to (S)-configured amines. A patented method details:

-

Substrate : N-Benzyl-3-piperidone

-

Amino donor : Isopropylamine (3 eq)

-

Enzyme : ω-Transaminase (SEQ ID NO:1)

-

Cofactor : Pyridoxal-5'-phosphate (PLP)

-

Conditions : pH 8.0, 50°C, 18 h

This method achieves 90.9% yield and 99% ee for (S)-N-benzyl-3-aminopiperidine, which is subsequently deprotected via hydrogenolysis.

Comparative Analysis of Enzymatic vs. Chemical Methods

| Parameter | Enzymatic Route | Chemical Hydrogenation |

|---|---|---|

| Yield | 90.9% | 78% |

| ee | 99% | 50% (requires resolution) |

| Scalability | Kilogram-scale | Laboratory-scale |

| Environmental Impact | Low solvent waste | Acidic waste generation |

Asymmetric Synthesis via Chiral Pool Derivatives

Starting from (S)-Pyroglutamic Acid

Chiral pool strategies exploit natural amino acids. (S)-Pyroglutamic acid is converted to 3-methylpiperidine via:

-

Lactam reduction : LiAlH₄, THF, 0°C → rt

-

Benzylation : Benzyl chloroformate, NaHCO₃

-

Amination : NH₃/NaBH₄ reductive amination

This route achieves 72% overall yield and 98% ee but requires multiple protection/deprotection steps.

Stereocontrolled Cyclization

Ring-closing metathesis (RCM) of diene precursors using Grubbs catalysts forms the piperidine core. For example:

-

Substrate : N-Cbz-3-methyl-4-pentenamine

-

Catalyst : Grubbs II (5 mol%)

-

Solvent : CH₂Cl₂, 40°C, 12 h

Yields reach 68% with 94% ee, though catalyst cost limits scalability.

Protecting Group Strategies for Amino and Carboxylate Functions

Carbobenzoxy (Cbz) Protection

Cbz groups are introduced via Schotten-Baumann reactions:

| Reagent | Conditions | Deprotection Method |

|---|---|---|

| Cbz-Cl | NaOH, H₂O/CH₂Cl₂ | H₂/Pd-C, MeOH |

| Benzyl chloroformate | Et₃N, CH₂Cl₂ | TFA/CH₂Cl₂ (1:1) |

Cbz protection is preferred over Boc due to milder deprotection conditions compatible with acid-sensitive substrates.

Benzyl Ester Stability

Benzyl esters resist basic conditions but cleave under hydrogenolysis:

| Condition | Stability |

|---|---|

| 1M NaOH (aq) | Stable (24 h, rt) |

| H₂ (1 atm)/Pd-C | Cleaved in 2 h |

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: Benzyl (S)-3-amino-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Benzyl halides, alkyl halides.

Major Products:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

Benzyl (S)-3-amino-3-methylpiperidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to serve as a building block for drugs targeting neurological conditions and other therapeutic areas. The compound's piperidine ring, combined with an amino group and a carboxylate ester, enhances its reactivity and versatility in organic synthesis.

Neurological Disorders

The compound has been studied for its potential application in treating neurological disorders. Research indicates that derivatives of piperidine compounds can interact with biological targets such as receptors and enzymes involved in neurological pathways . This interaction is crucial for developing drugs aimed at conditions like Alzheimer's disease and other cognitive impairments.

Biological Activities

Mechanism of Action Studies

Studies on this compound have focused on its interactions with biological targets, including enzyme inhibition and receptor modulation. For instance, compounds derived from this structure have shown promise as inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism. These studies are essential for elucidating the compound's mechanism of action and therapeutic potential .

Antimicrobial and Anticancer Activities

Recent research has highlighted the compound's potential antimicrobial and anticancer properties. For instance, piperidine derivatives have been evaluated for their efficacy against various bacterial strains and cancer cell lines, demonstrating significant activity that warrants further investigation into their pharmacological profiles .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is vital for optimizing its biological activity. SAR studies have shown that modifications to the piperidine ring or substituents can significantly influence the compound's efficacy against specific targets. This information is crucial for designing more potent derivatives with improved selectivity and reduced side effects .

Case Studies

Case Study 1: Neurological Drug Development

In a study focusing on the development of dual-action drugs for Alzheimer's disease, researchers synthesized various piperidine derivatives, including this compound. The results indicated that certain modifications enhanced cholinesterase inhibition while also providing antioxidant effects, suggesting a multi-target approach to treatment .

Case Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial activity of piperidine derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that specific derivatives exhibited potent antibacterial effects, indicating that this compound could serve as a scaffold for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of Benzyl (S)-3-amino-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and applicative differences between Benzyl (S)-3-amino-3-methylpiperidine-1-carboxylate and its analogs:

Table 1: Comparative Analysis of Piperidine Carboxylate Derivatives

Key Findings:

Structural Variations and Reactivity: The 3-amino-3-methyl group in the target compound introduces steric hindrance and chiral specificity, distinguishing it from the 4-amino regioisomer (). This positional difference may alter binding affinity in biological systems or solubility in synthetic media.

The discontinuation of this compound () suggests niche demand compared to its hydroxy counterpart, which remains commercially accessible.

Functional Group Impact on Applications: The Boc-protected azetidine analog () exemplifies advanced structural complexity, enabling targeted drug design for receptors requiring multi-ring interactions.

Stereochemical Significance: The (S)-configuration in both the amino and hydroxy derivatives () underscores the importance of enantiopurity in optimizing pharmacokinetic profiles, a critical factor in FDA-approved drug development.

Biological Activity

Benzyl (S)-3-amino-3-methylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various receptors and enzymes. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 219.28 g/mol. The compound features a piperidine ring with an amino group and a carboxylate moiety, which are crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with cholinesterase receptors. By inhibiting cholinesterase, the compound increases acetylcholine levels in the synaptic cleft, thereby enhancing neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic signaling is compromised .

1. Neurotransmitter Modulation

Research indicates that this compound may act on neurotransmitter systems, potentially influencing synaptic transmission and neuronal activity. Its structural similarity to known neurotransmitter modulators suggests it could have effects on the central nervous system.

2. Anticancer Properties

Studies have shown that piperidine derivatives exhibit anticancer activity through various mechanisms, including apoptosis induction and inhibition of cell proliferation. This compound has been implicated in similar pathways, warranting further investigation into its potential as an anticancer agent .

3. Cholinesterase Inhibition

The compound has been identified as a potent inhibitor of cholinesterases, which are critical for regulating acetylcholine levels. This property is particularly valuable in developing treatments for Alzheimer's disease and other cognitive disorders .

Research Findings

Case Studies

- Alzheimer's Disease Models : In murine models of Alzheimer's disease, administration of this compound resulted in improved cognitive function correlated with decreased cholinesterase activity and increased acetylcholine levels .

- Cancer Cell Lines : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against human prostate cancer cell lines, supporting its potential role as an anticancer agent .

Q & A

Basic: What synthetic routes are recommended for Benzyl (S)-3-amino-3-methylpiperidine-1-carboxylate, and how can reaction conditions optimize yield and enantioselectivity?

Methodological Answer:

The synthesis of enantiomerically pure piperidine derivatives often employs iridium-catalyzed asymmetric amination. For analogous compounds (e.g., benzyl-substituted piperazine carboxylates), standard conditions include:

- Catalytic System : Iridium complexes with chiral ligands (e.g., phosphoramidites) to induce enantioselectivity.

- Solvent/Temperature : Reactions in polar aprotic solvents like DMF at 50°C, which balance reactivity and catalyst stability .

- Substrate Preparation : Allylic acetates or bromides as electrophilic partners, coupled with benzyl-protected amine nucleophiles.

- Workup : Purification via flash column chromatography (e.g., SiO₂, heptane:isopropyl acetate gradients) yields products as oils with >90% purity.

To optimize yield (e.g., 57–91% in similar syntheses), variables like catalyst loading (1–5 mol%), reaction time (12–24 hr), and substrate stoichiometry should be systematically tested .

Basic: Which spectroscopic and chromatographic methods are effective for characterizing the structural and enantiomeric purity of this compound?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., benzyl carbamate peaks at δ 5.1–5.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <3 ppm error .

- Supercritical Fluid Chromatography (SFC) : Resolves enantiomers using chiral stationary phases (e.g., OD-H columns) to determine enantiomeric excess (ee) ≥93% .

- Fourier Transform Infrared (FTIR) : Identifies carbonyl stretches (~1700 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .

Basic: What safety protocols are advised for handling this compound given limited toxicological data?

Methodological Answer:

While specific toxicity data for this compound is sparse, analogous piperidine carboxylates recommend:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as benzyl derivatives may release irritants under decomposition .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in sealed containers under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis .

Advanced: How can researchers resolve discrepancies in reaction yields or enantiomeric excess (ee) during synthesis under varying catalytic conditions?

Methodological Answer:

Contradictions in yield/ee (e.g., 57% vs. 91% in similar reactions) arise from:

- Catalyst Degradation : Monitor ligand stability via ³¹P NMR; switch to air-stable ligands if decomposition occurs.

- Substrate Purity : Pre-purify starting materials via recrystallization or distillation to eliminate inhibitory impurities .

- Temperature Control : Use precise thermoregulation (±1°C) to avoid side reactions (e.g., racemization at >60°C) .

- Analytical Validation : Cross-check ee values using multiple techniques (e.g., SFC vs. polarimetry) to rule out artifacts .

Advanced: What strategies confirm the absolute configuration of this compound, and how do computational methods complement experimental data?

Methodological Answer:

- X-ray Crystallography : The gold standard for assigning absolute configuration. If crystals are unavailable, compare experimental SFC retention times with those of known (R)- or (S)-standards .

- Computational Chemistry : Perform density functional theory (DFT) calculations to predict NMR chemical shifts or optical rotations ([α]D), then match with experimental data .

- Chiral Derivatization : React with a chiral auxiliary (e.g., Mosher’s acid) and analyze diastereomer ratios via ¹H NMR .

Advanced: How do purification techniques (e.g., flash chromatography vs. recrystallization) impact the isolation efficiency and purity of this compound?

Methodological Answer:

- Flash Chromatography : Preferred for lab-scale synthesis due to scalability. Optimize mobile phase (e.g., heptane:isopropyl acetate from 20:1 to 5:1) to separate polar byproducts (e.g., unreacted amines) .

- Recrystallization : Limited utility for oily products but effective for crystalline intermediates. Test solvent pairs (e.g., ethyl acetate/hexane) to maximize recovery .

- HPLC Prep-Scale : For ultrahigh purity (>99%), use reversed-phase C18 columns with acetonitrile/water gradients, though cost and time may be prohibitive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.